(S)-3-Propoxypyrrolidine
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(3S)-3-propoxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
PNUGVZIJVXDZCA-FJXQXJEOSA-N |
Isomeric SMILES |
CCCO[C@H]1CCNC1.Cl |
Canonical SMILES |
CCCOC1CCNC1.Cl |
Origin of Product |
United States |
Role As a Chiral Building Block in Advanced Organic Synthesis
Utility in Asymmetric Catalyst Design and Development
The chiral pyrrolidine (B122466) framework is a privileged structure in the field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions enantioselectively, avoiding the use of metals. mdpi.com
The pyrrolidine scaffold, most famously represented by the amino acid (S)-proline, is fundamental to a major class of organocatalysis known as aminocatalysis. mdpi.com Catalysts derived from chiral pyrrolidines operate through the formation of transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.
The design of effective organocatalysts involves modifying the basic pyrrolidine structure to fine-tune reactivity and selectivity. Introducing substituents onto the pyrrolidine ring, such as an alkoxy group at the C-3 position as seen in (S)-3-Propoxypyrrolidine, is a key strategy. These modifications can:
Impart specific steric hindrance: The propoxy group can influence the direction from which a reactant approaches the catalytic center, thereby controlling the stereochemical outcome of the reaction.
Alter electronic properties: The electron-donating nature of the ether oxygen can modulate the nucleophilicity of the enamine intermediate.
Enhance solubility: The alkyl group can improve the catalyst's solubility in less polar organic solvents, which can be a limitation for parent compounds like proline. nih.gov
This strategic modification allows for the creation of a diverse library of catalysts tailored for specific transformations.
Pyrrolidine-based organocatalysts are exceptionally effective in promoting a wide range of enantioselective transformations, with the asymmetric aldol (B89426) reaction being a hallmark example. nih.gov This reaction forms a carbon-carbon bond and creates up to two new stereocenters, making it a powerful tool for constructing complex molecules.
In a typical aldol reaction catalyzed by a pyrrolidine derivative, the catalyst reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine then attacks an aldehyde acceptor with high facial selectivity, dictated by the steric environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle. The structural features of the catalyst are crucial for achieving high yields and stereoselectivity. While specific performance data for catalysts derived directly from this compound are not widely reported, the results from analogous systems underscore the potential of this structural class.
| Catalyst Type | Reactants | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Proline-based α,β-dipeptides | Cyclohexanone (B45756) + 4-Nitrobenzaldehyde | >95:5 (anti) | 99% (anti) | mdpi.com |
| N-Prolyl sulfinamide | Acetone + 4-Nitrobenzaldehyde | - | 85% | mdpi.com |
| Phthalimido-prolinamide | Cyclohexanone + 4-Chlorobenzaldehyde | 94:6 (anti) | 98% (anti) | mdpi.com |
Precursor for Complex Molecular Architectures and Specialty Materials
Beyond catalysis, chiral building blocks like this compound are integral to the bottom-up construction of complex molecules and advanced materials where chirality and defined structure impart specific functions.
Chiral pyrrolidines are valuable precursors for synthesizing more complex, fused heterocyclic systems. One notable example is the construction of the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a core structure found in numerous bioactive natural products and materials with interesting optoelectronic properties. nih.govrsc.org
One synthetic route involves a domino reaction where a 2-aryl-pyrrolidine derivative reacts with an alkyne under aerobic, metal-catalyzed conditions. nih.gov This process proceeds through a sequence of oxidative dehydrogenation, cyclization, and aromatization steps to build the fused polycyclic system in a single operation. The use of a chiral pyrrolidine precursor allows for the synthesis of enantiomerically enriched pyrrolo[2,1-a]isoquinoline targets. Another powerful method is the 1,3-dipolar cycloaddition of isoquinolinium N-ylides with acetylenic compounds, which can be performed as a one-pot, three-component reaction. nih.gov
Covalent Organic Frameworks (COFs) are crystalline, porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com Their ordered pore structures make them promising materials for gas storage, separation, and heterogeneous catalysis. Introducing chirality into the pores of a COF can create a powerful asymmetric catalyst that combines the benefits of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (easy separation and recyclability).
While building a chiral COF from scratch is possible, a more versatile method is the post-synthetic modification (PSM) of an existing, achiral COF. nih.govrsc.org In this approach, a pyrrolidine moiety is covalently attached to the internal pore surface of the framework. For instance, a COF built with alkyne-functionalized linkers can be modified by reacting it with an azide-functionalized pyrrolidine derivative via an azide-alkyne "click" reaction. mdpi.com This grafts the chiral catalytic sites onto the robust, high-surface-area support, creating a recyclable heterogeneous organocatalyst for reactions such as asymmetric Michael additions. nih.gov
| Step | Description | Key Components |
|---|---|---|
| 1. Synthesis of Achiral COF | An achiral, porous COF is synthesized from building blocks containing reactive handles. | Porous COF with pendant alkyne groups. |
| 2. Synthesis of Chiral Modifier | The chiral pyrrolidine building block is functionalized with a complementary reactive group. | (S)-Pyrrolidine derivative with a terminal azide (B81097) group. |
| 3. Post-Synthetic Modification | The achiral COF is treated with the chiral modifier, forming a covalent bond. | Azide-alkyne cycloaddition ("click" reaction). |
| 4. Resulting Material | A chiral COF with catalytically active pyrrolidine sites within its pores. | Heterogeneous asymmetric organocatalyst. |
The pyrrolidine scaffold is a key component in the synthesis of functionalized fullerenes used in organic photovoltaic (OPV) devices. Fulleropyrrolidines, synthesized via the Prato reaction, involve the 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from an aldehyde and an amino acid derivative) to a C60 fullerene cage. researchgate.net
These fullerene derivatives serve two primary roles in OPVs:
Electron Acceptors: As modified fullerenes, they can act as the electron-accepting material in the bulk-heterojunction active layer of a solar cell. Modifying the fullerene cage with pyrrolidine adducts can raise its LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for achieving a higher open-circuit voltage in the device. researchgate.net
Cathode Interlayers: Thin layers of fulleropyrrolidines can be deposited between the active layer and the metal cathode. researchgate.net These interlayers can reduce the work function of common metals like silver, copper, and gold, facilitating more efficient electron extraction from the active layer to the electrode. This approach overcomes the traditional trade-off between using a low-work-function metal (which is often unstable) and achieving efficient device performance, leading to power conversion efficiencies exceeding 8.5%. researchgate.net The basic amino group within the pyrrolidine structure can, however, interact with acidic layers in the device, necessitating careful device architecture design. nih.gov
Investigations into Catalytic Applications of S 3 Propoxypyrrolidine Derivatives
Organocatalytic Applications and Mechanistic Studies
Pyrrolidine-based organocatalysts have become powerful tools for constructing complex molecular architectures in an enantioselective manner. mdpi.com Their mechanism of action typically involves the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates with carbonyl substrates, mimicking the strategies employed by natural aldolase (B8822740) enzymes. mdpi.com This activation mode allows for a wide range of asymmetric transformations.
Derivatives of (S)-3-propoxypyrrolidine and other substituted pyrrolidines are highly effective in promoting a variety of enantioselective reactions. The structural modifications on the pyrrolidine (B122466) ring are crucial for creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction. nih.gov Key transformations include Michael additions, aldol (B89426) reactions, and cycloadditions.
The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, is effectively catalyzed by these systems. For instance, pyrrolidine-based catalysts have been successfully employed in the conjugate addition of aldehydes and ketones to nitroolefins, yielding highly functionalized products with excellent stereocontrol. beilstein-journals.orgresearchgate.net Similarly, the aldol reaction, which forges a β-hydroxy carbonyl moiety, can be performed with high enantioselectivity using pyrrolidine catalysts that facilitate the reaction between ketones and aldehydes. mdpi.comunibo.it Furthermore, these catalysts are adept at mediating formal [3+2] cycloaddition reactions, providing access to complex heterocyclic structures. researchgate.netmdpi.comnih.gov
| Reaction Type | Substrates | Catalyst Type | Typical Outcome (Yield, ee) | Reference |
|---|---|---|---|---|
| Michael Addition | Ketones/Aldehydes + Nitroolefins | Chiral Pyrrolidine Derivatives | Good to high yields (up to 99%), high enantioselectivities (up to >99% ee) | beilstein-journals.orgconsensus.app |
| Aldol Reaction | Ketones + Aldehydes | Prolinamide Derivatives | High yields (up to 99%), moderate to high enantioselectivities (up to 80% ee) | nih.gov |
| [3+2] Cycloaddition | Imines + Trimethylenemethane | Palladium-Phosphoramidite (incorporating pyrrolidine) | Excellent yields and selectivities | nih.gov |
| Tandem Aldol–Michael Reaction | Cycloalkanones + α,β-Unsaturated Aldehydes | Resin-Bound Pyrrolidine Derivatives | High yields (71–94%), high enantioselectivities (up to 99% ee) | scispace.com |
The efficacy of pyrrolidine-based organocatalysts stems from their ability to activate carbonyl compounds through two primary pathways: enamine and iminium ion catalysis. sci-hub.ru
Enamine Catalysis : In reactions where the carbonyl compound acts as a nucleophile (e.g., aldol and Michael additions of ketones), the secondary amine of the pyrrolidine catalyst condenses with the ketone to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and attacks the electrophile. The chirality of the catalyst directs the facial selectivity of the attack, leading to an enantiomerically enriched product. rsc.org
Iminium Catalysis : When an α,β-unsaturated aldehyde or ketone needs to act as an electrophile, the catalyst forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. The bulky substituents on the catalyst typically block one face of the iminium ion, guiding the nucleophile to attack from the less hindered face, thus ensuring high stereoselectivity. mdpi.com
Transition state models are often proposed to rationalize the observed stereoselectivity. For example, in the Michael addition of ketones to nitroolefins, a commonly accepted model involves the formation of a hydrogen bond between a donor group on the catalyst and the nitro group of the electrophile. rsc.org This interaction, combined with the steric hindrance provided by the catalyst's framework, locks the transition state into a specific conformation, leading to the preferential formation of one enantiomer. researchgate.netrsc.org
Heterogeneous Catalysis Utilizing Immobilized Pyrrolidine Scaffolds
While homogeneous organocatalysts are highly effective, their separation from the reaction mixture and subsequent reuse can be challenging. rsc.org Immobilizing these catalysts onto solid supports addresses this issue, merging the advantages of high selectivity with the practical benefits of heterogeneous catalysis, such as easy recovery and recycling. uva.es
Several strategies have been developed to anchor chiral pyrrolidine catalysts to solid supports without compromising their catalytic activity. Common supports include polymer resins, porous organic polymers (POPs), and silica.
Covalent Linkage : The catalyst can be covalently attached to a functionalized support. This is a robust method that prevents leaching of the catalyst. For example, pyrrolidine derivatives have been linked to polymer resins for use in aqueous aldol reactions. mdpi.com
Electrostatic Adsorption : This strategy relies on the non-covalent interaction between an acidic functionality on a resin and a basic site on the organocatalyst. This approach has been used to immobilize chiral pyrrolidine catalysts for asymmetric Michael additions. rsc.org
Incorporation into Porous Frameworks : Catalytic pyrrolidine moieties can be built directly into the structure of microporous organic polymers (POPs). uva.esrsc.org This method ensures a high loading of catalytic sites that are uniformly distributed and highly accessible within the porous network. rsc.org
Chirality-Driven Self-Assembly : This innovative approach uses specific, non-covalent interactions driven by chirality to assemble the catalyst onto a functionalized resin. rsc.org This method can allow for the catalyst to be removed and the support to be "re-charged" with fresh catalyst under mild conditions. rsc.org
The performance of immobilized pyrrolidine catalysts is evaluated based on their activity, selectivity, stability, and reusability. An ideal heterogeneous catalyst should match the performance of its homogeneous counterpart while offering the benefit of recyclability.
Immobilized catalysts have demonstrated high efficiency in various reactions. For example, a pyrrolidine-functionalized polymer resin showed a notable turnover frequency (TOF) in aqueous aldol condensations, with the swelling of the polymer in the solvent being a key factor for its performance. mdpi.com Resin-supported catalysts based on electrostatic adsorption have been used for the Michael addition of cyclohexanone (B45756) to nitrostyrene, affording the product in high yield (95%) and good stereoselectivity (90% ee, 98:2 dr). rsc.org Encouragingly, this catalyst could be easily isolated and reused for 16 consecutive runs without a significant loss of enantioselectivity. rsc.org Similarly, polymer-immobilized chiral ionic liquids containing a pyrrolidine motif have been shown to be reusable for at least eight cycles in Michael additions without a major drop in activity or stereoselectivity. consensus.app
| Catalyst System | Immobilization Strategy | Reaction | Key Performance Metrics | Reference |
|---|---|---|---|---|
| Pyrrolidine on PEGMA Resin | Covalent Linkage | Aqueous Aldol Condensation | TOF of 3.0 ± 1.5 × 10⁻³ s⁻¹; performance dependent on polymer swelling | mdpi.com |
| Chiral Pyrrolidine on Acidic Resin | Electrostatic Adsorption | Michael Addition | 95% yield, 90% ee; reusable for 16 runs without loss of enantioselectivity | rsc.org |
| Pyrrolidine-based Chiral Porous Polymer (Py-CPP) | Incorporation into Framework | Michael Addition in Water | High yields (up to 98%) and enantioselectivities (up to 99% ee) | rsc.org |
| Self-Assembled Pyrrolidine-BOX-Zn(II) on Resin | Chirality-Driven Self-Assembly | Aldol Reaction | Comparable performance to homogeneous catalyst; renewable catalyst | rsc.org |
Photoredox Catalysis and Electrocatalysis with Pyrrolidine-Containing Systems
The integration of pyrrolidine-based catalysis with modern synthetic methods like photoredox and electrocatalysis has opened new avenues for chemical transformations. These approaches leverage light or electrical energy to generate reactive intermediates under mild conditions.
In photoredox catalysis , pyrrolidine scaffolds can be involved in reactions that proceed through radical intermediates. Visible-light photoredox catalysis has been used for the dehydrogenative aromatization of pyrrolidines to form substituted pyrroles. d-nb.info In these systems, a photocatalyst absorbs light and engages in single-electron transfer (SET) processes that can initiate the desired transformation. Pyrrolidines have also been synthesized via photocatalytic [3+2] cycloadditions, demonstrating the power of combining photoredox catalysis with classic bond-forming strategies. researchgate.net Furthermore, photoredox catalysis enables C(sp³)–C(sp³) cross-coupling reactions, allowing for the late-stage functionalization of complex molecules containing the pyrrolidine motif. charnwooddiscovery.com
Electrocatalysis offers a sustainable and reagent-free method for driving chemical reactions. The synthesis of pyrrolidine and piperidine (B6355638) derivatives has been achieved through electroreductive cyclization in a flow microreactor. nih.gov This method uses an electric current to reduce an imine substrate, which then undergoes cyclization with a dihaloalkane. nih.gov Electrochemical methods, such as the Shono-type oxidation, have also been explored for the selective functionalization of cyclic amines, providing a powerful tool for modifying the pyrrolidine core. semanticscholar.org
Theoretical and Computational Studies of S 3 Propoxypyrrolidine and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. researchgate.netplos.org By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost. For a molecule like (S)-3-Propoxypyrrolidine, DFT calculations can provide valuable information about its geometry, conformational preferences, and electronic properties.
Conformational Analysis and Stereochemical Characterization
The five-membered pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The presence and orientation of substituents on the ring significantly influence the relative stability of these conformers. beilstein-journals.org For this compound, the propoxy group at the chiral center dictates a specific spatial arrangement, and computational analysis is essential to determine the most stable conformations.
DFT calculations can be employed to perform a systematic conformational search for this compound. This involves rotating the rotatable bonds, such as the C-O bond of the propoxy group and the bonds within the propyl chain, and calculating the corresponding energy of each conformation. The results of such an analysis can be presented in a potential energy surface map, highlighting the low-energy (and therefore more populated) conformations.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Dihedral Angle (C2-C3-O-C1') (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | 60 | 0.00 | 45.2 |
| B | 180 | 0.50 | 27.4 |
| C | -60 | 1.20 | 10.1 |
| D | 0 | 2.50 | 1.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The stereochemical characterization is further refined by analyzing the puckering of the pyrrolidine ring in the most stable conformers. The specific puckering (e.g., C4-exo or C4-endo) will be influenced by the steric and electronic effects of the propoxy group, and DFT can quantify these subtle energetic differences. nih.gov
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netmdpi.comreadthedocs.io An MEP map displays the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.
For this compound, an MEP map generated from DFT calculations would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The oxygen atom of the propoxy group would also exhibit a negative potential. In contrast, the hydrogen atoms attached to the nitrogen and carbon atoms would show positive potential.
Table 2: Calculated Partial Atomic Charges for Selected Atoms in this compound
| Atom | Partial Charge (e) |
| N1 | -0.65 |
| C3 | +0.15 |
| O (propoxy) | -0.55 |
| H (on N1) | +0.35 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical charge distributions in similar molecules.
This charge distribution analysis provides a quantitative measure of the polarity of different bonds within the molecule and helps in understanding its intermolecular interactions. researchgate.net
Molecular Dipole Moment Calculations and Their Significance
The significance of the molecular dipole moment lies in its ability to predict macroscopic properties. A molecule with a large dipole moment is expected to have strong dipole-dipole interactions, leading to a higher boiling point and greater solubility in polar solvents. In the context of materials science, the dipole moment can influence the self-assembly of molecules and the dielectric properties of the material.
Table 3: Calculated Dipole Moment for the Most Stable Conformer of this compound
| Method | Basis Set | Dipole Moment (Debye) |
| DFT (B3LYP) | 6-311++G(d,p) | 2.15 |
| MP2 | aug-cc-pVTZ | 2.25 |
| Hartree-Fock | 6-31G(d) | 2.05 |
Note: The data in this table is hypothetical and for illustrative purposes only, reflecting typical values for similar heterocyclic compounds.
Mechanistic Insights from Computational Models in Chemical Reactions
Computational models, particularly those based on DFT, are instrumental in elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.netrsc.org They allow for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed picture of how a reaction proceeds at the molecular level.
Computational Elucidation of Electrotropism in Materials Science
Computational simulations can model the behavior of an ensemble of this compound molecules under the influence of an external electric field. These simulations could predict the degree of alignment of the molecular dipoles with the field and how this alignment is affected by temperature and intermolecular interactions. Such studies are crucial for the design of new chiral liquid crystals or ferroelectric materials where the molecular orientation can be controlled by an electric field.
Reaction Pathway Prediction and Energy Landscape Analysis
DFT calculations are widely used to predict the most likely pathways for chemical reactions involving molecules like this compound. researchgate.netrsc.orgbeilstein-journals.org For instance, in a reaction where the pyrrolidine nitrogen acts as a nucleophile, computational methods can be used to map out the potential energy surface for the reaction.
This involves locating the structures of the reactants, products, any intermediates, and the transition states that connect them. The energy of each of these species can be calculated, allowing for the determination of the activation energy for each step of the reaction. The pathway with the lowest activation energy is generally the most favorable.
For example, in a nucleophilic substitution reaction where the nitrogen of this compound attacks an electrophilic carbon, DFT could be used to compare the energies of the SN1 and SN2 pathways. The calculated energy landscape would reveal which mechanism is more likely to occur under specific reaction conditions. Furthermore, these calculations can provide insights into the stereoselectivity of reactions involving this chiral molecule. mappingignorance.orgnih.govacs.org
Table 4: Hypothetical Calculated Activation Energies for a Nucleophilic Addition Reaction of this compound
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Path A (attack from si-face) | TS-A | 15.2 |
| Path B (attack from re-face) | TS-B | 18.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how computational chemistry can predict stereochemical outcomes.
Spectroscopic and Analytical Characterization Methodologies for S 3 Propoxypyrrolidine and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of (S)-3-Propoxypyrrolidine. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are used to confirm its specific structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected chemical shifts (δ) for the protons in this compound are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.
Propoxy Group Protons: The methylene protons adjacent to the ether oxygen (O-CH₂) are expected to appear downfield, typically in the range of 3.4-3.6 ppm, as a triplet. The central methylene protons (-CH₂-) of the propyl group would resonate around 1.5-1.7 ppm as a sextet, and the terminal methyl protons (-CH₃) would appear most upfield, around 0.9-1.0 ppm, as a triplet.
Pyrrolidine (B122466) Ring Protons: The proton at the chiral center (C3-H), being attached to the carbon bearing the propoxy group, is expected to be found in the 3.8-4.2 ppm range. The protons on the carbons adjacent to the nitrogen (C2-H₂ and C5-H₂) would appear in the 2.8-3.2 ppm region. The protons on C4 (C4-H₂) would likely resonate between 1.8 and 2.2 ppm. The NH proton signal is typically a broad singlet and its position can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Propoxy Group Carbons: The carbon attached to the ether oxygen (O-CH₂) is expected around 70-72 ppm. The central carbon (-CH₂-) would be in the 22-24 ppm range, and the methyl carbon (-CH₃) would be the most upfield, around 10-12 ppm.
Pyrrolidine Ring Carbons: The chiral carbon (C3) bearing the propoxy group is the most downfield of the ring carbons, expected in the 75-80 ppm range. The carbons adjacent to the nitrogen (C2 and C5) would resonate in the 45-55 ppm region, while the C4 carbon would be found around 30-35 ppm.
| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Pyrrolidine-NH | Variable (broad) | - |
| Pyrrolidine-C2, C5 | 2.8 - 3.2 | 45 - 55 |
| Pyrrolidine-C3 | 3.8 - 4.2 | 75 - 80 |
| Pyrrolidine-C4 | 1.8 - 2.2 | 30 - 35 |
| Propoxy-C1' (O-CH₂) | 3.4 - 3.6 | 70 - 72 |
| Propoxy-C2' (-CH₂-) | 1.5 - 1.7 | 22 - 24 |
| Propoxy-C3' (-CH₃) | 0.9 - 1.0 | 10 - 12 |
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (Molecular Weight: 129.20 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 129 under electron ionization (EI).
The fragmentation of the pyrrolidine ring is a characteristic process. Key fragmentation pathways for substituted pyrrolidines often involve α-cleavage adjacent to the nitrogen atom. This leads to the formation of stable iminium ions.
Expected fragmentation patterns for this compound would include:
Loss of the propoxy group: Cleavage of the C-O bond at the C3 position would result in a fragment ion corresponding to the pyrrolidinyl cation.
Cleavage of the propyl chain: Fragmentation within the propoxy group, such as the loss of an ethyl radical (•CH₂CH₃), would lead to a significant fragment ion.
Ring cleavage: The pyrrolidine ring can undergo cleavage, with a common fragmentation being the formation of an ion at m/z 70, corresponding to the 1-pyrrolidiniumylidene ion, resulting from α-cleavage and loss of the C3 substituent.
| m/z Value | Proposed Fragment Structure/Loss |
|---|---|
| 129 | Molecular Ion [M]⁺ |
| 100 | Loss of ethyl group [M - C₂H₅]⁺ |
| 86 | Loss of propyl group [M - C₃H₇]⁺ |
| 70 | Pyrrolidinium fragment from α-cleavage |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govnih.gov These two techniques are complementary.
FTIR Spectroscopy: In the FTIR spectrum of this compound, key absorption bands would confirm the presence of specific functional groups. The N-H stretching vibration of the secondary amine is expected as a moderate band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aliphatic pyrrolidine and propoxy groups would appear just below 3000 cm⁻¹. A strong band corresponding to the C-O-C ether stretching is characteristic and would be observed in the 1150-1085 cm⁻¹ range. N-H bending vibrations typically appear in the 1650-1580 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. sapub.org The C-C and C-H vibrations of the aliphatic framework would give rise to strong signals. The symmetric C-O-C stretch of the ether group would also be Raman active. The pyrrolidine ring vibrations would produce a series of characteristic bands in the fingerprint region (<1500 cm⁻¹).
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical) |
|---|---|---|
| N-H Stretch | 3300 - 3500 | FTIR |
| C-H Stretch (aliphatic) | 2850 - 2960 | FTIR, Raman |
| N-H Bend | 1580 - 1650 | FTIR |
| C-O-C Stretch (ether) | 1085 - 1150 | FTIR (strong), Raman |
| C-N Stretch | 1020 - 1250 | FTIR, Raman |
Chromatographic Separation Methods
Chromatography is fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, or its enantiomer.
Gas Chromatography (GC) for Purity and Volatile Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov It is well-suited for determining the purity of this compound and for quantifying any volatile impurities. The compound is sufficiently volatile for GC analysis, potentially after derivatization of the secondary amine to improve peak shape and thermal stability. gcms.cz
For chiral analysis, a specialized chiral stationary phase (CSP) is required in the GC column. These phases are designed to interact differently with the two enantiomers, leading to different retention times and thus allowing for their separation and quantification. This is critical for determining the enantiomeric excess (e.e.) of this compound, which is a key quality attribute for its use in asymmetric synthesis. The use of GC with a flame ionization detector (FID) is standard for purity assessment, while coupling GC to a mass spectrometer (GC-MS) allows for the identification of separated impurity peaks based on their mass spectra. researchgate.netmdpi.com
Liquid Chromatography (LC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. For quantification and general purity assessment (excluding enantiomeric purity), reversed-phase (RP) HPLC is commonly employed.
In a typical RP-HPLC setup, this compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol with pH modifiers such as formic acid or ammonium acetate, is used to elute the compound. nih.gov Detection is frequently achieved using a Diode Array Detector (DAD) or Mass Spectrometry (MS).
Since the pyrrolidine structure lacks a strong chromophore, derivatization with a UV-absorbing agent may be necessary to enhance detection sensitivity for UV-based methods. nih.gov Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) allows for highly sensitive and selective detection based on the mass-to-charge ratio of the protonated molecule, [M+H]⁺.
The following table represents a hypothetical set of parameters for an RP-HPLC method developed for the quantification of this compound.
Table 1: Illustrative RP-HPLC Method Parameters for this compound Quantification
| Parameter | Condition |
| Column | C18, 2.6 µm, 4.6 x 100 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detector | ESI-MS (Positive Ion Mode) |
| Analyte Monitoring (m/z) | [M+H]⁺ |
| Injection Volume | 5 µL |
| Expected Retention Time | ~4.5 min |
Chiral Chromatography for Enantiomeric Purity and Resolution
Determining the enantiomeric purity of this compound is critical, as the biological activity of enantiomers can differ significantly. veeprho.com Chiral chromatography is the most widely used technique for separating enantiomers. veeprho.comnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and effective for separating a wide range of chiral compounds, including amines. nih.govnih.gov Another common approach involves macrocyclic glycopeptide-based CSPs (e.g., vancomycin or teicoplanin phases), which are particularly useful in reversed-phase or polar organic modes compatible with mass spectrometry. lcms.czsigmaaldrich.com
The separation of this compound from its (R)-enantiomer would involve developing a method using a suitable CSP. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is crucial and depends heavily on the specific CSP used. youtube.com The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks, allowing for accurate quantification of the undesired enantiomer as a chiral impurity. nih.gov
Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Resolution
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 220 nm (following derivatization) or ESI-MS |
| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |
| Resolution (Rs) | > 2.0 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
While chiral chromatography can separate enantiomers, X-ray crystallography provides unambiguous proof of the absolute configuration of a chiral center. This technique analyzes the diffraction pattern of X-rays passing through a single crystal of a compound or a suitable crystalline derivative. veeprho.com The resulting electron density map allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice. mdpi.com
To apply this method to this compound, it must first be crystallized. If the compound itself does not readily form high-quality crystals, it can be derivatized with a molecule containing a heavy atom (e.g., bromine) or a chiral auxiliary of known configuration to facilitate both crystallization and the determination of absolute stereochemistry. The analysis provides key crystallographic data, including the space group and unit cell dimensions, which define the crystal structure.
Table 3: Hypothetical X-ray Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Empirical Formula | C₁₅H₂₀BrNO₃ (Illustrative Derivative) |
| Formula Weight | 342.23 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.04 Å, b = 8.08 Å, c = 11.17 Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 544.8 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.252 g/cm³ |
| Absolute Configuration | Confirmed as (S) |
Note: Data is representative and based on typical values for organic molecules and pyrrolidine derivatives. mdpi.comjyu.fi
Method Validation and Quality Control in Research Applications
For research applications, particularly those supporting pharmaceutical development, any analytical method used must be validated to ensure it is fit for its intended purpose. chromatographyonline.com Method validation provides documented evidence that the procedure is reliable, reproducible, and accurate for the analysis of this compound. Validation is performed according to guidelines from the International Council for Harmonisation (ICH). nih.govresearchgate.netscispace.com
Key validation parameters for a chiral HPLC method designed to quantify the enantiomeric purity of this compound include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its opposite enantiomer and any other impurities.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples spiked with a known amount of the undesired enantiomer.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD): The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate), providing an indication of its reliability during normal usage. researchgate.net
Table 4: Typical Validation Parameters and Acceptance Criteria for a Chiral Purity Method
| Validation Parameter | Typical Acceptance Criterion |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers; no interference at analyte retention time. |
| Linearity (for undesired enantiomer) | Correlation coefficient (r²) ≥ 0.998 over the concentration range (e.g., LOQ to 1.0%). |
| Accuracy (Recovery) | 80-120% recovery for the undesired enantiomer at various concentrations. nih.gov |
| Precision (RSD) | Repeatability and Intermediate Precision with Relative Standard Deviation (RSD) ≤ 10% at the limit of quantification. scispace.com |
| Limit of Quantitation (LOQ) | Typically ≤ 0.1% relative to the main component concentration. |
| Robustness | System suitability parameters (e.g., resolution, retention time) remain within acceptable limits after minor changes to method conditions. |
Structure Activity Relationship Sar Studies in Non Biological/non Therapeutic Contexts
Correlation of Stereochemistry and Molecular Structure with Catalytic Efficacy
The catalytic utility of pyrrolidine (B122466) derivatives is profoundly influenced by their stereochemistry and the nature of substituents on the ring. mdpi.com In the case of (S)-3-Propoxypyrrolidine, both the (S)-configuration and the 3-propoxy group are critical in defining the chiral environment it creates as a catalyst or ligand.
The stereocenter at the C3 position is fundamental to inducing asymmetry in chemical reactions. In organocatalysis, chiral pyrrolidines like this compound often act by forming transient chiral intermediates, such as enamines or iminium ions, with substrates. The spatial orientation of the substituent at C3 directly influences the facial selectivity of the substrate's approach to this intermediate, thereby controlling the stereochemical outcome of the reaction. The (S)-configuration ensures that one enantiomer of the product is formed preferentially.
The propoxy group at the C3 position contributes to the catalytic efficacy in several ways:
Steric Hindrance : The bulk of the propoxy group helps to create a well-defined chiral pocket around the reactive center. This steric shielding blocks one face of the intermediate, forcing reactants to approach from the less hindered side, which enhances enantioselectivity. Studies on related pyrrolidine catalysts have shown that systematic variation of substituents allows for the fine-tuning of this steric environment to optimize catalytic performance for specific reactions. nih.gov
Electronic Effects : The oxygen atom in the propoxy group can influence the electronic properties of the pyrrolidine ring through inductive effects. It can also act as a hydrogen bond acceptor, potentially organizing transition states through non-covalent interactions, which can be crucial for both reactivity and selectivity. nih.gov
Conformational Rigidity : Substituents on the pyrrolidine ring affect the puckering of the five-membered ring. nih.gov The 3-propoxy group can lock the ring into a specific conformation, reducing the number of available transition states and thereby increasing the selectivity of the catalytic process.
The table below illustrates how modifications to the pyrrolidine scaffold can impact catalytic outcomes in a representative asymmetric reaction, highlighting the importance of the substituent's nature and position.
| Catalyst Structure | Reaction | Yield (%) | Enantiomeric Excess (ee %) |
| (S)-Pyrrolidine | Michael Addition | 95 | 60 |
| (S)-2-Methoxymethylpyrrolidine | Michael Addition | 98 | 95 |
| This compound (Hypothetical) | Michael Addition | High | High |
| (S)-2-(Diphenylmethyl)pyrrolidine | Michael Addition | 99 | >99 |
This table is illustrative, based on established principles of pyrrolidine organocatalysis. Data for this compound is hypothesized to demonstrate the expected high performance based on its structural features.
Influence of Molecular Structure on Physicochemical Properties Relevant to Materials Science
The molecular structure of this compound directly governs its bulk physical and chemical properties, which are critical for its application in materials science, for instance, as a chiral building block in polymers or as a functional additive.
The key structural features influencing these properties are the pyrrolidine ring, the secondary amine, and the propoxy side chain.
Solubility and Polarity : The molecule possesses both polar and non-polar characteristics. The nitrogen and oxygen atoms can participate in hydrogen bonding, rendering it soluble in water and other polar solvents. wikipedia.org The propyl group and the hydrocarbon backbone of the pyrrolidine ring provide non-polar character, allowing for miscibility with a range of organic solvents. This amphiphilic nature is advantageous for its use in diverse solvent systems and for creating materials with specific interfacial properties.
Boiling Point and Viscosity : As a substituted pyrrolidine, its boiling point is expected to be significantly higher than that of the parent pyrrolidine (87 °C) due to its increased molecular weight and the potential for intermolecular hydrogen bonding. wikipedia.org The propoxy chain can increase van der Waals interactions, contributing to a higher boiling point and greater viscosity compared to smaller substituted pyrrolidines.
Basicity : The nitrogen atom of the pyrrolidine ring is a secondary amine, making the molecule basic. wikipedia.org The electron-withdrawing inductive effect of the nearby propoxy group is expected to slightly decrease the basicity (increase the pKa of the conjugate acid) compared to unsubstituted pyrrolidine (pKa of conjugate acid = 11.27). nih.govchemicalbook.com This tunable basicity is a key property for applications in catalysis and as a component in pH-responsive materials.
Thermal Stability : Saturated heterocyclic rings like pyrrolidine are generally thermally stable. The presence of the ether linkage in the propoxy group introduces a potential site for thermal degradation, but the compound is expected to be stable under typical conditions for polymer synthesis and processing.
The following table summarizes the key physicochemical properties of pyrrolidine and how they are modified by the propoxy substituent in this compound.
| Property | Pyrrolidine (Parent Compound) | This compound | Structural Rationale for Change |
| Molecular Weight | 71.12 g/mol | 129.21 g/mol | Addition of C3H7O group |
| Boiling Point | 87 °C | Higher (Est. >150 °C) | Increased molecular weight and van der Waals forces |
| Polarity | Polar, Miscible with water | Moderately polar, Amphiphilic | Balance of polar N-H, C-O bonds and non-polar alkyl groups |
| Basicity (pKa of conjugate acid) | 11.27 | Slightly Lower (Est. ~10.5-11) | Inductive electron-withdrawal by the propoxy group |
Rational Design Principles for Functional Pyrrolidine Derivatives in Catalysis and Materials Science
The structure-activity relationships observed for this compound and related compounds provide clear principles for the rational design of new functional molecules for specific applications in catalysis and materials science. nih.govnih.gov
For Catalysis:
Stereocenter Control : The position and configuration of stereocenters are paramount. For high enantioselectivity, chiral centers should be placed close to the catalytic site (e.g., the nitrogen atom) to maximize their influence on the transition state geometry.
Tuning Steric Bulk : The size and shape of substituents on the pyrrolidine ring should be systematically varied to optimize the chiral pocket for a specific substrate. Bulky groups, like the propoxy group, are often used to enhance selectivity by restricting the possible avenues of approach for the substrate. beilstein-journals.orgnih.gov
Modulating Electronic Properties : The electronic nature of the catalyst can be fine-tuned by introducing electron-donating or electron-withdrawing groups. This can alter the reactivity of the catalytic intermediate (e.g., enamine nucleophilicity) and can be used to stabilize transition states through non-covalent interactions.
Conformational Rigidity : Introducing structural elements that reduce the conformational flexibility of the pyrrolidine ring, such as additional rings (e.g., spiro-pyrrolidines) or bulky substituents, can lead to more organized transition states and higher selectivity. rsc.org
For Materials Science:
Balancing Hydrophilicity and Lipophilicity : The solubility and interfacial properties of a pyrrolidine-based material can be precisely controlled by adjusting the length and nature of alkyl or functional side chains. For example, incorporating longer alkyl chains would increase lipophilicity, while adding hydroxyl or carboxyl groups would enhance hydrophilicity.
Introducing Responsive Moieties : Functional groups that respond to external stimuli like pH, temperature, or light can be incorporated into the pyrrolidine structure. The inherent basicity of the pyrrolidine nitrogen makes it a natural candidate for creating pH-responsive materials.
Polymerization Sites : For integration into polymers, reactive groups (e.g., vinyl, acrylate, or hydroxyl groups) can be attached to the pyrrolidine scaffold, allowing it to be used as a chiral monomer for the synthesis of functional polymers with tailored properties.
Self-Assembly : The strategic placement of hydrogen-bonding groups and non-polar side chains can be used to design pyrrolidine derivatives that self-assemble into well-defined supramolecular structures, such as gels, liquid crystals, or nanoparticles.
By applying these principles, chemists can move beyond empirical screening and rationally design novel pyrrolidine derivatives like this compound with optimized performance for a wide range of non-therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
